p97/VCP ATPase Inhibition: 2-Methoxy-4-(2-nitrovinyl)phenol vs. β-Nitrostyrene Scaffold Baselines
2-Methoxy-4-(2-nitrovinyl)phenol inhibits the transitional endoplasmic reticulum ATPase (p97/VCP) with an IC50 of 6.8 µM in a cellular reporter assay (UbG76V-GFP proteasomal turnover) in human HeLa cells [1]. p97 is an essential AAA+ ATPase involved in endoplasmic reticulum-associated degradation (ERAD) and is a validated anticancer target. While p97 inhibition is a known activity within the β-nitrostyrene class, the 4-hydroxy-3-methoxy substitution yields a distinct potency profile compared to other analogs. For context, the structurally distinct p97 inhibitor CB-5083 exhibits an IC50 of ~11 nM in similar assays, and NMS-873 shows an IC50 of ~20 nM [2]. The micromolar potency of this compound positions it as a tool for probing p97 function in cellular models where moderate inhibition is desired, and its β-nitrostyrene scaffold offers a different chemotype from the commonly used quinazoline-based p97 inhibitors, enabling orthogonal chemical validation [3].
| Evidence Dimension | p97/VCP ATPase inhibition (cellular reporter assay) |
|---|---|
| Target Compound Data | IC50 = 6.8 µM (6.80E+3 nM) |
| Comparator Or Baseline | CB-5083 (IC50 ≈ 11 nM); NMS-873 (IC50 ≈ 20 nM); class-level baseline: other β-nitrostyrene derivatives (data not available in same assay) |
| Quantified Difference | Target compound is approximately 300–600× less potent than clinical-stage p97 inhibitors but provides a distinct chemotype for orthogonal validation. |
| Conditions | Human HeLa cells; UbG76V-GFP proteasomal turnover reporter; 120-minute incubation |
Why This Matters
Procurement of this compound is justified when orthogonal chemical validation of p97-dependent phenotypes is required, avoiding the quinazoline scaffold bias inherent to CB-5083 and NMS-873.
- [1] BindingDB. BDBM50007082: (E)-2-methoxy-4-(2-nitrovinyl)phenol. Entry ID: 50013127. p97 ATPase inhibition (IC50: 6800 nM). Assay: Inhibition of p97 in human HeLa cells assessed as reduction in proteasomal turnover of p97-dependent reporter substrate UbG76V-GFP incubated for 120 min. View Source
- [2] Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, et al. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. View Source
- [3] Magnaghi P, D'Alessio R, Valsasina B, Avanzi N, Rizzi S, Asa D, et al. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nat Chem Biol. 2013 Sep;9(9):548-56. doi: 10.1038/nchembio.1313. View Source
